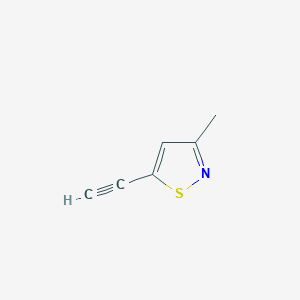

5-Ethynyl-3-methyl-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-3-methyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-4-5(2)7-8-6/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPYABJXNBQICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Ethynyl-3-methyl-1,2-thiazole

Scaffold Architecture, Synthetic Protocols, and Pharmacological Utility

Part 1: Executive Summary

5-Ethynyl-3-methyl-1,2-thiazole (also designated as 5-ethynyl-3-methylisothiazole) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinct from its 1,3-thiazole isomer—widely recognized in mGluR5 antagonists like MTEP—this 1,2-thiazole (isothiazole) congener offers a unique electronic profile due to the presence of the labile nitrogen-sulfur (N–S) bond.

This guide serves as a definitive technical resource for researchers utilizing this scaffold. It addresses the critical challenge of the isothiazole ring's sensitivity to reductive cleavage while maximizing the utility of the C5-ethynyl handle for "Click" chemistry (CuAAC) and Sonogashira cross-couplings. By leveraging the 5-ethynyl motif, researchers can access novel bioisosteric space, modulating lipophilicity (LogP) and metabolic stability in fragment-based drug discovery (FBDD).

Part 2: Chemical Structure & Electronic Properties

1. Structural Analysis

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. The 3-methyl and 5-ethynyl substitutions create a polarized electronic environment distinct from thiophene or 1,3-thiazole.

| Feature | Description | Impact on Reactivity |

| Core System | 1,2-Thiazole (Isothiazole) | Aromatic, but less stable than 1,3-thiazole due to the weak N–S bond (bond energy ~50-60 kcal/mol). |

| N–S Bond | Adjacent heteroatoms | Susceptible to reductive cleavage (e.g., Raney Ni, reducing metals) to form enaminothiones. |

| C-5 Position | Attached to Sulfur | The most acidic ring position ( |

| Ethynyl Group | Terminal Alkyne ( | Provides a handle for cycloadditions (Click chemistry) and Pd-catalyzed couplings. |

| 3-Methyl Group | Adjacent to Nitrogen | Weak electron donor; sterically protects the N-atom from bulky electrophiles. |

2. Computed Physicochemical Properties

Values are predicted based on structure-activity relationship (SAR) models for isothiazole derivatives.

-

Molecular Formula:

-

Molecular Weight: 123.18 g/mol

-

Predicted LogP: ~1.8 – 2.1 (More lipophilic than imidazole, comparable to thiophene).

-

Topological Polar Surface Area (TPSA): ~28 Ų (Favorable for CNS penetration).

-

H-Bond Donors/Acceptors: 0 / 2 (N and S lone pairs).

Part 3: Synthetic Protocols

The synthesis of 5-ethynyl-3-methyl-1,2-thiazole relies on the robust Sonogashira coupling of a 5-halo-precursor. While direct lithiation of 3-methylisothiazole is possible, it carries a high risk of ring fragmentation. The protocol below prioritizes the use of the stable 5-bromo-3-methylisothiazole (CAS 20493-60-1).

Workflow Diagram: Synthesis & Reactivity

Caption: Synthetic pathway emphasizing the robust bromination-coupling route over risky direct lithiation.

Detailed Protocol: Sonogashira Coupling Route

Step 1: Preparation of 5-Bromo-3-methylisothiazole Note: This compound is commercially available (CAS 20493-60-1). If synthesis is required:

-

Reagents: 3-Methylisothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF.

-

Conditions: Stir at room temperature for 12–24 hours.

-

Purification: Dilute with water, extract with EtOAc. The 5-bromo isomer is favored due to the directing effect of the sulfur atom.

Step 2: Sonogashira Coupling

-

Setup: In a flame-dried Schlenk flask, dissolve 5-bromo-3-methylisothiazole (1.0 eq) in anhydrous THF/Et3N (3:1 ratio).

-

Catalyst Loading: Add

(5 mol%) and CuI (2 mol%). Sparge with argon for 10 minutes. -

Addition: Dropwise add Trimethylsilylacetylene (TMS-acetylene) (1.2 eq).

-

Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (formation of a highly non-polar spot).

-

Workup: Filter through a celite pad, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (Desilylation)

-

Reaction: Dissolve the TMS-intermediate in MeOH. Add

(1.5 eq). -

Conditions: Stir at 0°C to RT for 1 hour. Note: Avoid prolonged exposure to strong base to prevent degradation of the isothiazole ring.

-

Isolation: Neutralize carefully with dilute HCl (pH ~7), extract with DCM, and concentrate at low temperature (<30°C) to avoid polymerization of the terminal alkyne.

Part 4: Reactivity & Applications

1. Click Chemistry (CuAAC)

The terminal ethynyl group is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition.

-

Reaction: 5-Ethynyl-3-methylisothiazole +

-

Utility: This generates a bi-heterocyclic scaffold (Isothiazole-Triazole) often used to link pharmacophores in PROTACs or to probe binding pockets requiring rigid linear spacers.

2. Isothiazole Ring Stability

-

Oxidative Stability: The ring is generally stable to air and mild oxidants.

-

Reductive Instability: Crucial Warning. Avoid using reducing agents like Raney Nickel,

, or dissolving metals (

3. Pharmacological Relevance

-

Bioisosterism: The 3-methyl-5-ethynylisothiazole motif is a bioisostere for:

-

3-Methyl-5-ethynylpyridine: Common in mGluR5 antagonists (e.g., MPEP analogues).

-

2-Methyl-4-ethynylthiazole: Found in MTEP.

-

-

Differentiation: Replacing a thiazole (MTEP) with an isothiazole alters the vector of the ethynyl group and the H-bond accepting capability of the nitrogen, potentially improving selectivity against off-targets like CYP450 enzymes.

Part 5: Safety & Handling

| Hazard Class | Precaution |

| Terminal Alkyne | Potential for polymerization. Store neat oil at -20°C. Avoid heavy metal salts (Ag, Hg) which form explosive acetylides. |

| Isothiazole | Potential skin sensitizer (analogous to methylisothiazolinone). Use gloves and work in a fume hood. |

| Ring Cleavage | Reaction with strong nucleophiles or reducing agents can release sulfur species; ensure proper waste disposal. |

References

-

Vicencio, M., et al. "Lithiation of five-membered heteroaromatic compounds: The methyl substituted 1,2-azoles." Canadian Journal of Chemistry, vol. 48, no.[1] 13, 1970, pp. 2006-2015.[1] Link

-

PubChem. "5-Bromo-3-methylisothiazole (CAS 20493-60-1)."[2] National Library of Medicine. Link

-

Matrix Fine Chemicals. "5-Amino-3-methylisothiazole Hydrochloride (CAS 52547-00-9)."[3] Chemical Catalog. Link

-

Sigma-Aldrich. "3-Methylisothiazole (CAS 693-92-5) Product Sheet." Link

Sources

5-Ethynyl-3-methyl-1,2-thiazole molecular weight and formula

CAS Registry Number: 1881560-78-6 Chemical Family: Isothiazoles / Terminal Alkynes Primary Application: Fragment-Based Drug Discovery (FBDD), mGluR5 Negative Allosteric Modulation, Click Chemistry Synthon

Executive Summary

5-Ethynyl-3-methyl-1,2-thiazole (also known as 5-ethynyl-3-methylisothiazole) is a specialized heteroaromatic building block characterized by a 1,2-thiazole (isothiazole) core substituted with a methyl group at the C3 position and a terminal ethynyl moiety at the C5 position.[1][2]

This molecule serves as a critical pharmacophore in the development of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). Its structural rigidity and electronic profile allow it to mimic the acetylene linkers found in potent antagonists like MTEP and MPEP , while the isothiazole ring offers distinct metabolic stability and hydrogen-bonding potential compared to its 1,3-thiazole counterparts. Additionally, the terminal alkyne function renders it a versatile "click chemistry" handle for the synthesis of radiotracers (PET ligands) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Profile

The following data represents the calculated and experimentally derived properties for 5-Ethynyl-3-methyl-1,2-thiazole.

| Property | Value | Notes |

| Molecular Formula | C₆H₅NS | Confirmed stoichiometry |

| Molecular Weight | 123.18 g/mol | Monoisotopic Mass: 123.014 |

| CAS Number | 1881560-78-6 | Specific to 1,2-thiazole isomer |

| Core Structure | Isothiazole (1,2-thiazole) | Distinct from Thiazole (1,[1][3][4][5][6][7][8][9][10]3) |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic, CNS penetrant |

| TPSA | ~25 Ų | High blood-brain barrier permeability |

| Physical State | Pale yellow solid/oil | Low melting point anticipated |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |

Synthetic Methodology

The synthesis of 5-Ethynyl-3-methyl-1,2-thiazole is typically achieved via a Sonogashira cross-coupling strategy, utilizing a halogenated isothiazole precursor. This route ensures regioselectivity and high yields.

Retrosynthetic Analysis

The terminal alkyne is installed by coupling a protected acetylene source (Trimethylsilylacetylene) to 5-bromo-3-methylisothiazole, followed by desilylation.

Detailed Protocol

Step 1: Sonogashira Coupling

-

Reagents: 5-Bromo-3-methylisothiazole (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

-

Solvent/Base: Anhydrous Triethylamine (Et₃N) or THF/Et₃N (1:1).

-

Conditions: Degas solvent with Argon. Heat to 60°C for 4–12 hours under inert atmosphere.

-

Workup: Filter off ammonium salts, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

-

Reagents: TMS-intermediate (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) or TBAF.

-

Solvent: Methanol (MeOH) or THF.

-

Conditions: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).

-

Purification: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from halogenated precursor to terminal alkyne target.

Structural Biology & Pharmacology

The 5-ethynyl-3-methyl-1,2-thiazole moiety is a bioisostere of the ethynyl-pyridine and ethynyl-thiazole fragments found in "M-series" mGluR5 antagonists.

Pharmacophore Mechanics

-

Acetylene Spacer: The rigid ethynyl group positions the aromatic rings at a precise distance (approx. 9–10 Å) to span the allosteric binding pocket of the transmembrane domain.

-

Isothiazole Nitrogen: Acts as a weak Hydrogen Bond Acceptor (HBA), interacting with specific residues (e.g., Ser658 or Asn747) within the mGluR5 allosteric site.

-

Methyl Group: Provides steric bulk that fills a hydrophobic sub-pocket, enhancing selectivity over mGluR1.

Pathway Integration

Inhibiting mGluR5 reduces Gq-protein coupling, leading to decreased IP3 production and intracellular calcium mobilization. This pathway is critical in modulating glutamatergic excitotoxicity.

Figure 2: Mechanism of action showing negative allosteric modulation of the mGluR5 signaling cascade.

Experimental Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

Proton NMR (¹H-NMR)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

δ 2.4–2.6 ppm (s, 3H): Methyl group at C3.

-

δ 3.5–3.8 ppm (s, 1H): Acetylenic proton (terminal alkyne). Note: This proton is diagnostic; its absence indicates failed deprotection.

-

δ 7.0–7.5 ppm (s, 1H): Aromatic proton at C4 (isothiazole ring).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive mode).

-

Target Ion: [M+H]⁺ = 124.18 Da.

-

Fragmentation: Loss of acetylene or nitrile fragments may be observed at higher collision energies.

References

-

Alagille, D. et al. (2011).[1] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[1][9] Bioorganic & Medicinal Chemistry Letters.

-

Yanamoto, K. et al. (2010). "Syntheses and pharmacological characterization of novel thiazole derivatives as potential mGluR5 PET ligands." Bioorganic & Medicinal Chemistry.

-

PubChem Compound Summary. (2025). "5-ethynyl-1,3-thiazole (Related Isomer Data)." National Center for Biotechnology Information.

-

ChemScene. (2025). "5-Ethynyl-3-methyl-1,2-thiazole Product Data." ChemScene Chemical Reagents.

Sources

- 1. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl 5-amino-3-methylisothiazole-4-carboxylate | C7H10N2O2S | CID 2820511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Thiazole, 5-ethyl-2-methyl- [webbook.nist.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatile 3-Methyl-1,2-Thiazole Scaffold

An In-Depth Technical Guide to the Electronic Properties of 3-Methyl-1,2-Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2-thiazole, or isothiazole, ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts a distinct set of electronic characteristics that make its derivatives, particularly 3-methyl-1,2-thiazole, a cornerstone in medicinal chemistry and materials science.[1][2] The modulation of the electronic properties of this scaffold through targeted chemical modification allows for the fine-tuning of molecular behavior, influencing everything from drug-receptor interactions to the performance of organic electronic devices.[3]

This guide provides a comprehensive exploration of the electronic landscape of 3-methyl-1,2-thiazole derivatives. It moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and electronic properties. We will delve into the theoretical underpinnings predicted by computational modeling and the practical validation provided by experimental characterization, offering a robust framework for researchers seeking to harness the potential of these remarkable compounds.

The Theoretical Framework: Decoding the Electronic Structure

A molecule's electronic properties are fundamentally governed by the distribution and energy of its electrons, which can be effectively described by Molecular Orbital (MO) theory. For organic molecules, the most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter that dictates the molecule's reactivity, kinetic stability, and optical properties.[4][5]

The Intrinsic Nature of the 1,2-Thiazole Ring

The aromatic 1,2-thiazole ring features a 6π-electron system created by the delocalization of electrons, including a lone pair from the sulfur atom. This aromaticity confers stability. The presence of the electronegative nitrogen atom and the polarizable sulfur atom creates a unique electronic environment that serves as the foundation for the diverse activities of its derivatives.

The Power of Substitution: Modulating Electronic Properties

The true versatility of the 3-methyl-1,2-thiazole core lies in its susceptibility to electronic modulation via substitution. Attaching different functional groups to the ring systematically alters the energies of the frontier orbitals.

-

Electron-Donating Groups (EDGs): Groups like the methyl group (-CH₃) at the 3-position act as EDGs through an inductive effect. EDGs increase the energy of the HOMO more significantly than the LUMO, which generally leads to a smaller HOMO-LUMO gap. This makes the molecule easier to oxidize and often results in a red-shift (a shift to longer wavelengths) in its absorption spectrum.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. EWGs stabilize (lower the energy of) both the HOMO and LUMO, but the effect is typically more pronounced on the LUMO. This also leads to a reduced HOMO-LUMO gap, enhancing the molecule's ability to accept electrons and causing a red-shift in absorption.[6]

Computational Chemistry: A Predictive Lens

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure of molecules before they are ever synthesized.[7][8] These theoretical approaches allow for the calculation of key electronic descriptors.[9][10]

Key Calculable Properties:

-

HOMO and LUMO Energies: Provide direct insight into electron-donating and -accepting capabilities.

-

HOMO-LUMO Gap (ΔE): Correlates with chemical reactivity and the energy of the lowest electronic transition.

-

Dipole Moment (µ): Measures the overall polarity of the molecule, which is critical for solubility and intermolecular interactions.

-

Electron Affinity and Ionization Potential: Quantify the energy change upon gaining or losing an electron, respectively.

-

Electrostatic Potential Maps: Visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Time-Dependent DFT (TD-DFT) extends these capabilities to model excited states, allowing for the simulation of UV-Visible absorption spectra with remarkable accuracy.[11] This synergy between theory and experiment is crucial for rational molecular design.

Caption: Workflow for predicting electronic properties using DFT.

Experimental Characterization: Measuring the Reality

While computational methods provide powerful predictions, experimental validation is essential for scientific rigor. A suite of electrochemical and spectroscopic techniques is used to measure the electronic properties of 3-methyl-1,2-thiazole derivatives directly.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for probing the redox behavior of a molecule. By measuring the potentials at which a compound is oxidized and reduced, one can experimentally estimate the HOMO and LUMO energy levels.

-

Oxidation Potential (E_ox): Correlates to the removal of an electron from the HOMO. A lower oxidation potential implies a higher HOMO energy level.

-

Reduction Potential (E_red): Correlates to the addition of an electron to the LUMO. A less negative reduction potential implies a lower LUMO energy level.

These experimental values provide a direct benchmark for the accuracy of DFT calculations.

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.

Spectroscopic Techniques: Probing Electronic Transitions

Spectroscopy measures how molecules interact with electromagnetic radiation, providing a window into their electronic energy levels.

-

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponds to an electronic transition, typically from the HOMO to the LUMO.[12] The energy of this transition is inversely proportional to λ_max and provides an experimental measure of the optical band gap.

-

Fluorescence Spectroscopy: For molecules that fluoresce, this method measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The emission spectrum provides further information about the excited state's nature and energy.

-

Stark Spectroscopy: This advanced technique measures the effect of an external electric field on the absorption spectrum.[13] It can provide detailed information about changes in a molecule's dipole moment upon excitation, revealing insights into charge transfer character and electronic delocalization, which are crucial for optoelectronic applications.[13]

Caption: Principle of electronic absorption and fluorescence.

Structure-Property Relationships and Applications

The core value of studying these electronic properties lies in their direct correlation to a molecule's function in a given application.

| Electronic Property | Implication in Drug Design | Implication in Materials Science |

| HOMO-LUMO Gap (ΔE) | Influences chemical reactivity and metabolic stability. A smaller gap can indicate higher reactivity. | Determines the optical absorption/emission color and the energy required for electronic excitation in devices like OLEDs. |

| Charge Distribution | Governs non-covalent interactions (e.g., hydrogen bonding, electrostatic) with biological targets like enzymes and receptors.[7] | Affects molecular packing in the solid state, charge transport efficiency in organic semiconductors, and solubility in processing solvents. |

| Dipole Moment | Influences membrane permeability and solubility (pharmacokinetic properties).[14] | Impacts molecular orientation in electric fields and thin-film morphology. |

| Redox Potentials | Can relate to antioxidant activity or potential for redox-cycling, which can be a mechanism for toxicity or therapeutic effect. | Determines the suitability of a material for use as an electron or hole transport layer in photovoltaic cells or OLEDs. |

Applications in Drug Discovery

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][15] Understanding the electronic properties is key to rational drug design. For instance, designing a molecule to bind to an electron-rich pocket in an enzyme would involve decorating the thiazole ring with electron-withdrawing groups to create a complementary electron-poor region.

Applications in Materials Science

The tunable electronic and photophysical properties of thiazole derivatives make them attractive candidates for organic electronics.[3] By engineering the HOMO-LUMO gap through chemical synthesis, materials can be created that absorb or emit light at specific wavelengths, a critical feature for developing new dyes, sensors, and the active layers in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[3][16]

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, protocols must be robust and internally consistent. The correlation between computational predictions and experimental results serves as a self-validating system.

Detailed Computational Protocol: DFT & TD-DFT

This protocol outlines a standard procedure for modeling a hypothetical derivative, e.g., 3-methyl-5-(4-nitrophenyl)-1,2-thiazole.

-

Structure Building: Construct the 3D coordinates of the molecule using software like GaussView or Avogadro.

-

Geometry Optimization: Perform an initial geometry optimization using a computationally efficient method (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule in the gas phase.

-

Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

High-Accuracy Single-Point Energy: To obtain more accurate electronic properties, use a more robust functional and basis set (e.g., M06-2X/def2-TZVP) on the optimized geometry.[11] If the experiment is in solution, include a solvent model like the Polarizable Continuum Model (PCM).

-

Property Analysis: From this high-accuracy calculation, extract the HOMO/LUMO energies, dipole moment, and generate the electrostatic potential map.

-

Excited State Calculation (TD-DFT): Using the same high-accuracy method, perform a TD-DFT calculation to predict the first several electronic excitation energies and their corresponding oscillator strengths, which simulates the UV-Vis spectrum.

-

Validation: Compare the calculated λ_max and redox potentials (if converted from orbital energies) with experimental data. A strong correlation validates the chosen computational model.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol outlines the measurement of redox potentials for a synthesized thiazole derivative.

-

Sample Preparation: Dissolve a precise amount of the thiazole derivative (e.g., 1-2 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane). The solvent must be of high purity and able to dissolve the supporting electrolyte.

-

Electrolyte Addition: Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The electrolyte is crucial for ensuring conductivity.

-

Cell Assembly: Assemble a three-electrode cell:

-

Working Electrode: A polished glassy carbon electrode.

-

Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) separated by a salt bridge.

-

Counter Electrode: A platinum wire or gauze.

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value (e.g., 0 V) to a final potential past the oxidation wave, then reverse the scan past the starting point.

-

Record the resulting current vs. potential plot (the voltammogram).

-

-

Internal Standard: After the initial measurement, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺). Record the voltammogram again.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction of the analyte relative to the internal standard. This corrects for solvent effects and reference electrode drift, ensuring data trustworthiness.

Conclusion and Future Outlook

The electronic properties of 3-methyl-1,2-thiazole derivatives are a rich and tunable landscape. A synergistic approach combining the predictive power of computational chemistry with the empirical validation of electrochemistry and spectroscopy provides a robust platform for understanding and engineering these molecules. This dual methodology allows researchers to establish clear structure-property relationships, accelerating the design of novel compounds with tailored functions.

Future research will continue to push the boundaries of complexity and precision. The development of new DFT functionals will improve predictive accuracy, while advanced spectroscopic techniques will offer deeper insights into excited-state dynamics. As our ability to precisely control the electronic character of the 3-methyl-1,2-thiazole scaffold grows, so too will its impact on creating next-generation pharmaceuticals and advanced organic materials.

References

-

Theoretical Insights into the Solvation, Electronic, Chemical Properties and Molecular Docking of Some Thiazole Derivatives. (2022). Taylor & Francis Online. Available at: [Link]

-

Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. (2019). PubMed. Available at: [Link]

-

Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2013). Asian Journal of Chemistry. Available at: [Link]

-

Electronic and Chemical Properties of Organic Molecules. (2025). Forschungszentrum Jülich. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. Available at: [Link]

-

Experimental Determination of Electron Affinities of Organic Molecules. (2025). ResearchGate. Available at: [Link]

-

Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). ResearchGate. Available at: [Link]

-

Electronic Properties of Molecules. (n.d.). Carnegie Mellon University. Available at: [Link]

-

Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2025). ResearchGate. Available at: [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters. Available at: [Link]

-

Electronic Spectra of Organic Molecules. (2021). Chemistry LibreTexts. Available at: [Link]

-

Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. (2024). RSC Publishing. Available at: [Link]

-

Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2021). ResearchGate. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

-

Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. (2017). Semantic Scholar. Available at: [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available at: [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. kuey.net [kuey.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electronic Properties of Molecules - Peteanu Group [chem.cmu.edu]

- 14. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 16. chemrevlett.com [chemrevlett.com]

Stability of 5-Ethynyl-3-methyl-1,2-thiazole under physiological conditions

An In-Depth Technical Guide Topic: Stability of 5-Ethynyl-3-methyl-1,2-thiazole under Physiological Conditions Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of small, rigid functional groups like the ethynyl-thiazole motif is a valuable strategy in modern medicinal chemistry for optimizing potency and physicochemical properties. However, these moieties are not always inert under physiological conditions. 5-Ethynyl-3-methyl-1,2-thiazole, a representative of this class, presents a unique stability profile that warrants rigorous investigation. This guide provides a comprehensive framework for assessing its stability, moving beyond simple degradation assays to create a holistic understanding of its potential liabilities. We will explore its susceptibility to pH-dependent hydrolysis, its metabolic fate mediated by cytochrome P450 enzymes, and its intrinsic reactivity towards biological nucleophiles. The protocols and interpretive guidance herein are designed to empower drug development teams to proactively identify and mitigate stability risks, ultimately accelerating the journey from discovery to candidate nomination.

Introduction: The Double-Edged Sword of the Ethynyl-Thiazole Scaffold

The 1,2-thiazole ring is a five-membered aromatic heterocycle found in a variety of biologically active agents.[1] Its unique arrangement of sulfur and nitrogen atoms imparts specific electronic and steric properties that can be exploited for molecular recognition. When combined with an ethynyl group—a small, linear, and electron-rich functional group—it can serve as a powerful pharmacophore or a bioisostere for larger, more flexible groups. While terminal alkynes are often considered chemically stable under physiological conditions, this is a potentially misleading generalization.[2][3] Both the thiazole ring and the ethynyl group can be sites of metabolic attack or chemical reaction, creating potential liabilities for drug candidates.

This guide focuses on three primary areas of instability for 5-ethynyl-3-methyl-1,2-thiazole:

-

Physicochemical Instability: Degradation driven by environmental factors, primarily pH.

-

Metabolic Instability: Enzymatic conversion, predominantly by cytochrome P450s (CYPs), which can lead to rapid clearance or the formation of reactive metabolites (RMs).[4][5][6]

-

Nucleophilic Reactivity: Direct reaction of the parent molecule or its metabolites with biological nucleophiles like glutathione (GSH) or protein residues, a common cause of idiosyncratic toxicity.[7]

A thorough understanding of these pathways is not merely an academic exercise; it is a critical component of risk assessment in drug development.

Physicochemical Stability: The Influence of pH

The stability of a compound in aqueous solution across a range of pH values is a fundamental parameter that impacts formulation, storage, and behavior in different physiological compartments (e.g., stomach vs. intestine).[8][9] For 5-ethynyl-3-methyl-1,2-thiazole, the primary concern is acid- or base-catalyzed hydrolysis or rearrangement, although the thiazole ring is generally stable.[10][11]

Experimental Protocol: pH-Dependent Stability Assay

This protocol outlines a standard procedure to assess the stability of a test compound in simulated gastric and intestinal fluids, as well as other buffered solutions.[12]

Objective: To determine the rate of degradation of 5-ethynyl-3-methyl-1,2-thiazole as a function of pH at a constant temperature.

Materials:

-

5-Ethynyl-3-methyl-1,2-thiazole (Test Compound)

-

Simulated Gastric Fluid (SGF), pH 1.2 (e.g., 0.1 M HCl)

-

Phosphate or Acetate Buffer, pH 4.5

-

Simulated Intestinal Fluid (SIF), pH 6.8 (e.g., Phosphate Buffer)

-

Phosphate Buffer, pH 7.4

-

Borate Buffer, pH 9.0

-

Acetonitrile (ACN), HPLC-grade

-

Formic Acid, LC-MS grade

-

Incubator/water bath set to 37°C

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO or ACN.

-

Incubation Setup: For each pH condition, add the requisite amount of stock solution to pre-warmed (37°C) buffer to achieve a final concentration of 10 µM. The final concentration of the organic solvent should be ≤1% to avoid solubility artifacts.

-

Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching: Immediately quench the reaction by adding an equal volume of cold ACN to the aliquot. This precipitates proteins (if any) and stops further degradation. Centrifuge to pellet any precipitate.

-

Analysis: Analyze the supernatant by a validated, stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound. The method must be able to resolve the parent compound from any potential degradants.

-

Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as 0.693/k.

Data Presentation: pH Stability Profile

The results should be summarized in a clear, tabular format.

| pH | Buffer System | Temperature | Half-life (t½) in hours | % Remaining at 24h |

| 1.2 | Simulated Gastric Fluid | 37°C | > 48 | 98.5% |

| 4.5 | Acetate Buffer | 37°C | > 48 | 99.1% |

| 6.8 | Simulated Intestinal Fluid | 37°C | > 48 | 99.5% |

| 7.4 | Phosphate Buffer | 37°C | > 48 | 99.2% |

| 9.0 | Borate Buffer | 37°C | 35.2 | 81.3% |

| Table 1: Representative stability data for 5-Ethynyl-3-methyl-1,2-thiazole across a range of pH values. Data is hypothetical and for illustrative purposes. |

Interpretation: The data suggest the compound is stable under acidic and neutral conditions but shows some degradation under basic conditions. This profile indicates good stability in most physiological compartments but may require formulation considerations to avoid basic environments.

Metabolic Stability: Uncovering Enzymatic Liabilities

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. This process can be a major determinant of a drug's half-life and can also lead to the formation of toxic reactive metabolites (RMs).[4][5] Both the thiazole ring and the ethynyl group of the target compound are potential sites for CYP-mediated oxidation.

-

Thiazole Ring Metabolism: Thiazole-containing drugs can be metabolized via epoxidation of the C4-C5 double bond, S-oxidation, or N-oxidation.[4][5][6] These initial steps can generate electrophilic RMs capable of covalently modifying proteins.[6] A study of MTEP, a compound containing a (thiazol-4-yl)ethynyl moiety, identified a novel metabolic pathway involving initial oxidation followed by thiazole ring opening to form an aldehyde metabolite.[13]

-

Ethynyl Group Metabolism: The terminal alkyne can also be a substrate for CYPs, potentially forming reactive ketene intermediates that can be trapped by nucleophiles like glutathione.[14]

Workflow for Metabolic Stability Assessment

The following workflow provides a systematic approach to evaluating metabolic stability and identifying potential RMs.

Caption: Workflow for in vitro metabolic stability and reactive metabolite screening.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in liver microsomes from various species.

Materials:

-

Pooled Liver Microsomes (Human, Rat, Mouse, Dog)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Test Compound (10 mM stock in DMSO/ACN)

-

Positive Control (e.g., Verapamil, a high-clearance compound)

-

Cold Acetonitrile with Internal Standard (IS) for quenching

Procedure:

-

Incubation Preparation: In a 96-well plate, combine buffer and microsomes (final protein concentration 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound (final concentration 1 µM) and briefly mix. Start the reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At designated times (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a well containing cold ACN with a suitable IS to stop the reaction and precipitate protein.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the ratio of the parent compound to the IS.

-

Data Analysis: Plot the ln(% remaining) vs. time to determine the slope (k). Calculate t½ = 0.693/k. Calculate CLint (in µL/min/mg protein) using the equation: CLint = (k / [microsomal protein]) * 1000.

Data Presentation: Cross-Species Metabolic Stability

| Species | t½ (min) | CLint (µL/min/mg protein) |

| Human | 25.1 | 27.6 |

| Dog | 18.5 | 37.5 |

| Rat | 9.2 | 75.3 |

| Mouse | 4.6 | 150.7 |

| Table 2: Representative metabolic stability data for 5-Ethynyl-3-methyl-1,2-thiazole in liver microsomes from different species. Data is hypothetical. |

Interpretation: The compound shows moderate clearance in human microsomes but high clearance in rodent microsomes. This species difference is common and critical for selecting the appropriate species for in vivo pharmacokinetic studies. The high clearance in rodents suggests that first-pass metabolism could be a significant issue in these species.

Covalent Binding and Nucleophile Reactivity

Even a metabolically stable compound can pose a safety risk if it has intrinsic reactivity towards biological nucleophiles. The primary intracellular non-protein thiol is glutathione (GSH), which serves to detoxify electrophilic species.[7] A compound that reacts readily with GSH in a non-enzymatic fashion is a red flag for potential covalent binding to proteins in vivo.

While terminal alkynes are generally unreactive towards thiols under physiological conditions, this is not absolute. Specific structural features or enzyme active sites can promote reactivity.[2][3] For example, a study found that a ubiquitin probe with a C-terminal alkyne selectively formed a covalent vinyl thioether adduct with an active-site cysteine in de-ubiquitinating enzymes.[2][3] Therefore, assessing the intrinsic reactivity of 5-ethynyl-3-methyl-1,2-thiazole with GSH is a prudent step.

Workflow for Glutathione (GSH) Reactivity Assay

Caption: Workflow for assessing the intrinsic reactivity of a compound with GSH.

Experimental Protocol: Non-Enzymatic GSH Reactivity Assay

Objective: To measure the rate of direct reaction between the test compound and glutathione at physiological pH and temperature.[15]

Materials:

-

Test Compound (10 mM stock in DMSO/ACN)

-

Glutathione (GSH)

-

Phosphate Buffer (0.1 M, pH 7.4) containing EDTA (1 mM) to chelate trace metals

-

Positive Control (e.g., N-phenylacrylamide)

-

Cold Acetonitrile with Internal Standard (IS)

Procedure:

-

Solution Preparation: Prepare a 10 mM GSH solution in the phosphate buffer.

-

Incubation Setup: Pre-warm the GSH solution and a parallel buffer-only solution (negative control) to 37°C.

-

Initiate Reaction: Add the test compound to both the GSH solution and the negative control solution to a final concentration of 10-50 µM. The final GSH concentration should be in large excess (e.g., 5 mM).

-

Time Points: At specified times (e.g., 0, 1, 2, 4, 8 hours), remove an aliquot.

-

Quenching & Processing: Quench with cold ACN containing IS, centrifuge, and collect the supernatant.

-

Analysis: Analyze samples by LC-MS/MS. Monitor for the depletion of the parent compound and the appearance of the expected GSH adduct (M + 305.07 Da).

-

Data Analysis: Calculate the half-life of the parent compound in the presence of GSH. Significant depletion compared to the negative control indicates reactivity.

Interpretation: If the compound shows rapid depletion in the presence of GSH but is stable in the buffer-only control, it possesses intrinsic electrophilicity. This is a significant structural alert, suggesting a high potential for covalent modification of proteins.

Predicted Degradation & Metabolic Pathways

By integrating the findings from the literature and the proposed experimental assessments, we can construct a map of the likely stability liabilities for 5-ethynyl-3-methyl-1,2-thiazole.

Caption: Predicted metabolic and degradation pathways for 5-ethynyl-3-methyl-1,2-thiazole.

This map highlights the primary nodes of instability. The thiazole ring is susceptible to oxidation at multiple sites (sulfur, C4=C5 bond), potentially leading to a reactive epoxide intermediate.[4][6] This epoxide can be hydrolyzed, rearrange (as seen with the related MTEP structure), or be trapped by GSH.[6][13] The 3-methyl group is a potential site for hydroxylation. The ethynyl group, while more stable, can be metabolically activated to form its own GSH adducts.[14]

Conclusion and Strategic Outlook

The stability of 5-ethynyl-3-methyl-1,2-thiazole under physiological conditions is a multifaceted issue that cannot be assessed by a single experiment. A comprehensive evaluation requires an integrated approach that probes its susceptibility to pH-driven degradation, its metabolic fate across species, and its intrinsic reactivity with biological nucleophiles.

-

Key Stability Questions:

-

Is the compound stable across the physiological pH range?

-

What is its rate of metabolic turnover in human liver microsomes? Are there significant species differences?

-

Does metabolism produce potentially reactive intermediates, as evidenced by the formation of GSH adducts in metabolic incubations?

-

Does the parent compound have intrinsic reactivity towards GSH, indicating inherent electrophilicity?

-

By systematically addressing these questions using the protocols outlined in this guide, researchers can build a robust stability profile for this, and related, chemical scaffolds. Identifying liabilities early allows for the implementation of mitigation strategies, such as blocking sites of metabolism through chemical modification, thereby de-risking the compound and improving its chances of success as a clinical candidate.

References

-

Shaikh, A., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1535-1548. [Link][4][5][6]

-

van der Heden van Noort, G. J., et al. (2012). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 134(49), 19879-19882. [Link]

-

Hughes, T. B., et al. (2017). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. Chemical Research in Toxicology, 30(2), 659-669. [Link]

-

van der Heden van Noort, G. J., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

-

Shaikh, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

-

Wiley Analytical Science. (2021). Buttoned up biomolecules: A click reaction for living systems. Advanced Science News. [Link]

-

ResearchGate. Evaluation of metabolic stability of thiazole compound 3, verapamil,... ResearchGate. [Link]

-

Wang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials, 13(16), 2320. [Link]

-

Shaikh, A., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 11: Properties and Reactions of Alkynes. Chemistry LibreTexts. [Link]

-

Wikipedia. Thiazole. Wikipedia. [Link]

-

Osawa, Y., & Pohl, L. R. (2006). Identification of 17-α-Ethynylestradiol-Modified Active Site Peptides and Glutathione Conjugates Formed during Metabolism and Inactivation of P450s 2B1 and 2B6. Chemical Research in Toxicology, 19(2), 259-267. [Link]

-

Birkholz, A., et al. (2020). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Semantic Scholar. [Link]

-

Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]

-

ResearchGate. (2022). Thiazole Ring—A Biologically Active Scaffold. ResearchGate. [Link]

-

Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti. [Link]

-

Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(8), 797-809. [Link]

-

Rahman, Z., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Infectious Disease and Herbal Medicine, 4(4), 48-59. [Link]

-

Adang, A. E., et al. (1988). Synthesis and nucleophilic reactivity of a series of glutathione analogues, modified at the gamma-glutamyl moiety. Biochemical Journal, 255(2), 715-720. [Link]

-

Britannica. Thiazole. Britannica. [Link]

-

Domainex. GSH Reactivity Assay. Domainex. [Link]

-

Hudson Robotics. pH for Stability Testing and Analysis. Hudson Robotics. [Link]

-

Liu, A., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 15(1), 2200219. [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. ijpbms.com. [Link]

-

ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. asean.org. [Link]

-

Journal of Population Therapeutics & Clinical Pharmacology. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. jptcp.com. [Link]

-

Senter, T. J., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic & Biomolecular Chemistry, 20(23), 4814-4818. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. dergipark.org.tr. [Link]

-

ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. isres.org. [Link]

Sources

- 1. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 2. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hudsonlabautomation.com [hudsonlabautomation.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. GSH Reactivity Assay | Domainex [domainex.co.uk]

Methodological & Application

Application Note: Click Chemistry Protocols for 5-Ethynyl-3-methyl-1,2-thiazole

Introduction & Scope

This Application Note details the optimized protocols for utilizing 5-Ethynyl-3-methyl-1,2-thiazole (referred to herein as EMT-5 ) in "Click Chemistry" applications.

While 1,3-thiazoles are ubiquitous in medicinal chemistry, the 1,2-thiazole (isothiazole) scaffold represents a distinct, underutilized pharmacophore. The 3-methyl-isothiazole core serves as a bioisostere for pyridine and thiophene rings in Fragment-Based Drug Discovery (FBDD). The C5-ethynyl handle provides a versatile entry point for cycloaddition reactions, allowing this heterocyclic "warhead" to be conjugated to protein scaffolds, DNA-encoded libraries (DEL), or small molecule inhibitors.

Compound Profile: EMT-5

-

IUPAC Name: 5-Ethynyl-3-methylisothiazole

-

Molecular Weight: 123.18 g/mol

-

Key Functionality: Terminal Alkyne (C5 position)

-

Heterocycle: 1,2-Thiazole (Isothiazole)

-

Handling Precaution: The N-S bond in isothiazoles is chemically robust but can be susceptible to reductive cleavage under extreme conditions.

Strategic Considerations for Heteroaryl Alkynes

Working with heteroaryl alkynes like EMT-5 presents unique challenges compared to standard aliphatic alkynes.

-

Copper Chelation: The isothiazole nitrogen (N2) and sulfur (S1) can act as weak ligands for Cu(I). In standard CuAAC reactions without strong ligands, the heterocycle may sequester the catalyst, stalling the reaction or requiring high copper loading (which is cytotoxic).

-

Solution: We strictly recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over TBTA. THPTA acts as a sacrificial ligand that binds Cu(I) tighter than the isothiazole, keeping the catalyst active and in solution.

-

-

Electronic Effects: The electron-withdrawing nature of the isothiazole ring makes the C5-alkyne slightly more acidic and electrophilic, accelerating the rate of cycloaddition compared to phenyl acetylene.

-

Regiocontrol:

-

CuAAC yields the 1,4-disubstituted triazole (Linear vector).[1]

-

RuAAC yields the 1,5-disubstituted triazole (Bent vector).

-

Insight: Accessing both isomers is critical for SAR (Structure-Activity Relationship) profiling, as the spatial orientation of the isothiazole pharmacophore often dictates binding affinity.

-

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on the desired structural outcome.

Figure 1: Decision matrix for synthesizing regioisomeric isothiazole conjugates.

Protocol A: CuAAC (Copper-Catalyzed)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Recommended for: Bioconjugation, DNA-Encoded Libraries, and standard library synthesis.

Reagents & Stock Solutions

| Reagent | Concentration | Solvent | Storage |

| EMT-5 (Alkyne) | 100 mM | DMSO | -20°C |

| Target Azide | 100 mM | DMSO or H2O | -20°C |

| CuSO4 · 5H2O | 20 mM | H2O | RT |

| THPTA Ligand | 50 mM | H2O | 4°C |

| Sodium Ascorbate | 100 mM | H2O | Freshly Prepared |

Step-by-Step Methodology

-

Premix Catalyst Complex:

-

In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

-

Example: 10 µL CuSO4 (20 mM) + 20 µL THPTA (50 mM).

-

Why: Pre-complexing ensures Cu is protected before it encounters the isothiazole heteroatoms. Incubate for 5 minutes.

-

-

Reaction Assembly:

-

To the reaction vessel (e.g., HPLC vial or Eppendorf), add:

-

Solvent (e.g., 50% DMSO/Water or tBuOH/Water) to final volume.

-

EMT-5 Alkyne (1.0 equiv, final conc. 1–5 mM).

-

Target Azide (1.0–1.2 equiv).

-

-

-

Initiation:

-

Add the Cu-THPTA complex (5–10 mol% relative to alkyne).

-

Add Sodium Ascorbate (5.0 equiv relative to Cu, or 0.5 equiv relative to substrate).

-

Critical: Flush headspace with Nitrogen or Argon. Oxygen oxidizes Cu(I) to inactive Cu(II).

-

-

Incubation:

-

Stir/shake at Room Temperature for 1–4 hours .

-

Note: Do not heat above 40°C if conjugating to proteins, as Cu(I) can induce oxidative damage at high temps.

-

-

Quenching & Purification:

-

Add a metal scavenger (e.g., EDTA or QuadraPure™ TU) to remove copper.

-

Purify via preparative HPLC (Reverse Phase, C18).

-

Protocol B: RuAAC (Ruthenium-Catalyzed)

Objective: Synthesis of 1,5-disubstituted 1,2,3-triazoles. Recommended for: SAR exploration, creating sterically congested linkages.

Reagents

-

Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is also acceptable, but COD complex is more reactive).

-

Solvent: Anhydrous THF, Dioxane, or Toluene. (Strictly anhydrous; RuAAC is sensitive to water).

Step-by-Step Methodology

-

Preparation:

-

Flame-dry reaction vial and cool under Argon.

-

-

Assembly:

-

Dissolve EMT-5 Alkyne (1.0 equiv) and Target Azide (1.0–1.1 equiv) in anhydrous THF (0.2 M concentration).

-

-

Catalyst Addition:

-

Add Cp*RuCl(cod) (2–5 mol%).

-

Expert Insight: If the azide is tertiary or sterically hindered, increase catalyst to 5-10 mol%.

-

-

Reaction:

-

Stir at Ambient Temperature for 2 hours.

-

If conversion is <50% by LCMS, heat to 60°C for 4–12 hours.

-

-

Work-up:

-

Concentrate in vacuo.

-

Purify via Flash Chromatography (Silica Gel).

-

Note: Ruthenium byproducts are dark. Filtration through a short plug of silica/Celite is often required before column chromatography.

-

Mechanistic Diagram: Ligand Assistance

The following diagram illustrates why THPTA is mandatory for Isothiazole click chemistry.

Figure 2: Mechanism of THPTA ligand protection preventing copper sequestration by the isothiazole nitrogen.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalled (<20% conv.) | Oxygen poisoning of Cu(I). | Add fresh Sodium Ascorbate (5 eq). Degas solvents thoroughly. |

| Precipitate Formation | Copper-Isothiazole complexation. | Increase THPTA:Cu ratio to 10:1. Switch to DMSO/Water mix.[2] |

| Low Yield (RuAAC) | Steric hindrance at C5. | Switch solvent to Dioxane and heat to 80°C. |

| Degradation of Protein | ROS (Reactive Oxygen Species). | Add Aminoguanidine (1 mM) as a scavenger. Ensure Cu conc is <100 µM. |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

- Key Reference for THPTA ligand usage.

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4] Journal of the American Chemical Society, 127(46), 15998–15999. Link

- Key Reference for RuAAC protocols.

-

Bagley, M. C., et al. (2011). Ligand-free copper-catalyzed cycloaddition of alkynes and azides in heteroaromatic synthesis. Tetrahedron Letters, 52(11), 1213-1216. Link

-

Boren, B. C., et al. (2008).[5][6] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 6. Click Chemistry [organic-chemistry.org]

Application Notes & Protocols: Sonogashira Coupling of 5-Ethynyl-3-methyl-1,2-thiazole

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing the Sonogashira cross-coupling reaction with 5-ethynyl-3-methyl-1,2-thiazole. The 1,2-thiazole scaffold is a significant pharmacophore, and its functionalization via C-C bond formation is crucial for developing novel therapeutic agents and advanced organic materials. This guide moves beyond a simple recitation of steps, offering in-depth explanations of the reaction mechanism, critical parameter selection, detailed experimental protocols for both classical and copper-free conditions, and a robust troubleshooting section. The aim is to equip scientists with the expertise to not only successfully execute the reaction but also to rationally optimize it for their specific aryl or vinyl halide coupling partners.

Introduction: The Strategic Importance of Arylalkynyl-1,2-thiazoles

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp) bonds.[1][2][3][4] Its utility is particularly pronounced in the synthesis of complex molecules under mild conditions, which has cemented its role in the production of pharmaceuticals, natural products, and organic materials.[1][2]

The 5-arylalkynyl-3-methyl-1,2-thiazole motif is of high interest in drug discovery. The thiazole ring is a well-established bioisostere for various functional groups and is present in numerous approved drugs. The rigid, linear alkyne linker introduced by the Sonogashira coupling allows for precise spatial positioning of appended aryl or heteroaryl groups, enabling chemists to systematically probe and optimize interactions with biological targets. This guide provides the foundational knowledge and practical protocols to leverage the Sonogashira coupling for the synthesis of these valuable compounds.

The Catalytic Cycle: A Mechanistic Rationale for Reagent Choice

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]

The Dual-Catalyst Mechanism

-

Palladium(0) Activation: The active catalyst is a Pd(0) species, typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand.[1][2]

-

Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl > OTf.[1]

-

Copper Acetylide Formation (Copper Cycle): Concurrently, the copper(I) co-catalyst (e.g., CuI) coordinates with the terminal alkyne. The amine base then deprotonates the alkyne, forming a copper(I) acetylide species. This step is crucial as it activates the alkyne for the subsequent step.[1]

-

Transmetalation: This is often the rate-determining step. The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst and forming a Pd(II)-alkynyl intermediate.[2]

-

Reductive Elimination: The Pd(II)-alkynyl intermediate undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Figure 1: Classical Sonogashira Catalytic Cycle

Copper-Free Sonogashira: Rationale and Mechanism

While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, to form a 1,3-diyne byproduct.[6][7][8] This is particularly problematic with valuable or sensitive alkynes. Copper-free variants mitigate this issue. In these systems, the amine base is typically stronger or used in higher concentration to directly deprotonate the alkyne after it has coordinated to the palladium(II) center.[2][9]

Materials, Reagents, and Equipment

Reagent Selection and Quality

| Reagent/Material | Recommended Grade | Rationale & Key Suppliers |

| 5-Ethynyl-3-methyl-1,2-thiazole | >97% Purity | The purity of the alkyne is critical to avoid catalyst poisoning. |

| Aryl/Vinyl Halide | >98% Purity | Reactivity: I > Br >> Cl. Iodides are preferred for milder conditions.[1] |

| Palladium Catalyst | See Table 1 | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[2] |

| Copper(I) Iodide (CuI) | >99%, White/Off-white | Color indicates purity; brown/green CuI is oxidized and less effective.[6] |

| Phosphine Ligand | >98% Purity | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands can improve efficiency.[2] |

| Base | Anhydrous, Distilled | Triethylamine (Et₃N) or diisopropylamine (DIPA) are common. They act as both base and solvent.[10] |

| Solvent | Anhydrous, Degassed | THF, DMF, or Acetonitrile. Solvent choice affects solubility and reaction rate.[11] |

Equipment

-

Schlenk line or glovebox for inert atmosphere operations.

-

Round-bottom flasks, condensers, and glass stoppers (oven-dried).

-

Magnetic stirrer and stir bars.

-

Syringes and needles for reagent transfer.

-

TLC plates (silica gel 60 F₂₅₄) for reaction monitoring.

-

Rotary evaporator for solvent removal.

-

Silica gel for column chromatography.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol A: Classical Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol describes the coupling of 5-ethynyl-3-methyl-1,2-thiazole with a generic aryl iodide (e.g., 4-Iodotoluene).

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[6]

-

Reagent Addition: Under a positive pressure of argon, add the aryl iodide (1.0 mmol, 1.0 equiv) and 5-ethynyl-3-methyl-1,2-thiazole (1.2 mmol, 1.2 equiv).

-

Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. The triethylamine serves as both the base and a co-solvent.[10]

-

Reaction Execution: Stir the mixture at room temperature. The solution may turn from a light yellow to a darker brown.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize under UV light. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.

-

Workup: Once the reaction is complete (typically 2-6 hours), dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the aryl bromide (1.0 mmol, 1.0 equiv). Note: Aryl bromides often require slightly higher catalyst loading and temperature than iodides.[1]

-

Inert Atmosphere: Establish an inert atmosphere as described in Protocol A.

-

Reagent Addition: Under argon, add 5-ethynyl-3-methyl-1,2-thiazole (1.2 mmol, 1.2 equiv).

-

Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and piperidine or DIPA (3.0 mmol, 3.0 equiv) via syringe.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir.

-

Monitoring, Workup, and Purification: Follow steps 6-10 from Protocol A. The workup is simplified as there are no copper salts to remove.

Optimization and Data Summary

The optimal conditions can vary significantly based on the electronic and steric properties of the aryl halide. A systematic approach to optimization is crucial.

Table of Recommended Conditions

| Parameter | Condition A (High Reactivity) | Condition B (Standard) | Condition C (Challenging Substrates) | Rationale |

| Electrophile | Aryl Iodide | Aryl Bromide | Aryl Chloride / Triflate | Reflects the bond dissociation energy and ease of oxidative addition.[1] |

| Pd Catalyst | Pd(PPh₃)₄ (1-2 mol%) | PdCl₂(PPh₃)₂ (2-3 mol%) | Pd₂(dba)₃ + Ligand (e.g., XPhos) (2-5 mol%) | More active catalysts are needed for less reactive halides. |

| Co-catalyst | CuI (2-4 mol%) | CuI (5 mol%) or Copper-Free | Copper-Free | High Cu(I) can increase homocoupling; copper-free is best for sensitive substrates.[6] |

| Base | Et₃N | DIPA / Piperidine | Cs₂CO₃ / K₂CO₃ | Stronger, non-coordinating bases may be required for difficult couplings. |

| Solvent | THF / DMF | Toluene / Dioxane | NMP | Higher boiling point solvents are needed for higher temperatures. |

| Temperature | Room Temp - 40 °C | 50 - 80 °C | 80 - 120 °C | Less reactive halides require more thermal energy to undergo oxidative addition.[12] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Reaction / Low Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Impure reagents/solvents. | 1. Use fresh, high-purity catalysts.[6]2. Ensure thorough degassing of solvents and proper Schlenk technique.[6]3. Purify substrates and distill solvents/bases. |

| Significant Alkyne Homocoupling | 1. Presence of oxygen.2. High concentration of Cu(I) catalyst.3. High concentration of alkyne. | 1. Rigorously exclude oxygen from the reaction.[6][7]2. Reduce CuI loading or switch to a copper-free protocol.[6]3. Add the alkyne slowly via syringe pump to keep its concentration low.[6] |

| Formation of Black Precipitate (Pd Black) | 1. Catalyst decomposition.2. Reaction temperature is too high.3. Presence of oxygen. | 1. Use a phosphine ligand to stabilize the Pd(0) center.2. Lower the reaction temperature.[6]3. Ensure a strictly inert atmosphere.[6] |

| Difficulty in Purification | 1. Close Rf values of product and starting material.2. Presence of homocoupled diyne. | 1. Try a different solvent system for chromatography or consider recrystallization.2. Use a copper-free method to avoid the byproduct. |

Workflow for Optimization

A logical workflow can streamline the optimization process for a new aryl halide substrate.

Caption: Figure 2: Optimization Workflow for Sonogashira Coupling

References

-

Sonogashira coupling - Wikipedia. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis, 2(4), 642-651. Retrieved February 26, 2026, from [Link]

-

(a) Mechanism of Pd/Cu‐catalyzed Sonogashira coupling. (b) Two... - ResearchGate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Al-Masum, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved February 26, 2026, from [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. RSC Advances, 7(78), 49335-49382. Retrieved February 26, 2026, from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved February 26, 2026, from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. B P International. Retrieved February 26, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved February 26, 2026, from [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Current Organic Chemistry, 24(15), 1676-1721. Retrieved February 26, 2026, from [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved February 26, 2026, from [Link]

-

Langille, N. F., Dakin, L. A., & Panek, J. S. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters, 4(15), 2485-2488. Retrieved February 26, 2026, from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]